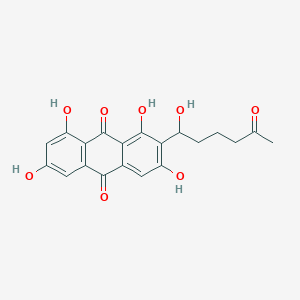

1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione

Description

Properties

CAS No. |

647839-29-0 |

|---|---|

Molecular Formula |

C20H18O8 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

1,3,6,8-tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione |

InChI |

InChI=1S/C20H18O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-7,12,22-25,28H,2-4H2,1H3 |

InChI Key |

JJDSVOQKAOJVOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Anthraquinone Core with Hydroxy Substitutions

The initial step involves synthesizing the tetrahydroxyanthracene-9,10-dione core. This is typically achieved by condensation reactions between substituted benzoic acids or dihydroxybenzoic acids under acidic conditions, followed by purification steps such as vacuum liquid chromatography.

For example, a related compound, 1,3-dihydroxyanthracene-9,10-dione, was synthesized by refluxing benzoic acid and 3,5-dihydroxybenzoic acid with concentrated sulfuric acid at 120 °C for 2 hours, followed by isolation and chromatographic purification to obtain hydroxy-substituted anthraquinones.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Condensation | Benzoic acid, 3,5-dihydroxybenzoic acid, conc. H2SO4, reflux 120 °C, 2 h | Formation of hydroxy-substituted anthracene-9,10-dione core |

| Purification | Vacuum liquid chromatography (silica gel, n-hexane–EtOAc 9:1) | Isolation of tetrahydroxyanthracene-9,10-dione |

Introduction of the 1-Hydroxy-5-oxohexyl Side Chain at Position 2

The functionalization at position 2 with a hydroxy-oxohexyl substituent requires selective C–C bond formation. Literature suggests that nucleophilic addition of carbon nucleophiles to activated positions on the anthraquinone ring is effective. Radical or metal-catalyzed cross-coupling reactions can also be employed to install complex alkyl chains bearing hydroxy and keto functionalities.

A plausible synthetic route involves:

- Activation of the 2-position by electrophilic substitution or direct oxidative nucleophilic substitution.

- Reaction with a suitably protected hydroxy-oxohexyl nucleophile or its equivalent.

- Subsequent deprotection and oxidation steps to reveal the hydroxy and keto groups.

Purification and Characterization

Purification typically involves chromatographic techniques such as silica gel column chromatography or centrifugal planar chromatography using solvent systems optimized for polarity (e.g., n-hexane–ethyl acetate mixtures). Characterization includes spectral methods (NMR, IR, UV-Vis) and elemental analysis to confirm the structure and purity.

Detailed Research Findings and Data

Functionalization Techniques Summary

| Functionalization Type | Description | Application to Target Compound |

|---|---|---|

| Oxidative Nucleophilic Substitution of Hydrogen (ONSH) | Direct substitution on activated anthraquinone positions by C-nucleophiles | Enables installation of hydroxy and alkyl substituents at β-positions |

| Mannich Reaction | Aminomethylation using formaldehyde and amines | Can be adapted for side chain introduction with amino functionalities |

| Metal-Catalyzed Cross-Coupling | Palladium or indium catalysis for C–C bond formation | Useful for attaching hydroxy-oxohexyl side chain |

| Radical Cyclization | Radical initiators induce ring closure and side chain formation | Allows complex side chain cyclization if needed |

Example Reaction Conditions for Anthraquinone Derivatives

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation for hydroxyanthraquinone core | Benzoic acid, 3,5-dihydroxybenzoic acid, conc. H2SO4 | Reflux 120 °C, 2 h | 48 | Formation of tetrahydroxyanthracene-9,10-dione |

| Alkylation with prenylbromide (analogous alkylation) | Hydroxyanthraquinone, prenylbromide, K2CO3 | Reflux acetone, 24 h | 49 | Demonstrates alkyl side chain introduction |

| Metal-catalyzed annulation | Indium bromide catalyst | Room temperature | 27-41 | Used for annulation and side chain formation |

Summary and Recommendations

The preparation of 1,3,6,8-tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione requires a multi-step synthetic approach:

- First, synthesize the tetrahydroxyanthracene-9,10-dione core by acid-catalyzed condensation of appropriate hydroxybenzoic acid precursors.

- Second, introduce the hydroxy-oxohexyl side chain at the 2-position via nucleophilic substitution or metal-catalyzed cross-coupling reactions, ensuring selective functionalization.

- Employ chromatographic purification and comprehensive spectral characterization to confirm the product.

This approach is supported by extensive literature on anthraquinone functionalization, including recent reviews and experimental reports on related compounds. The methodologies described provide a robust framework for the synthesis of this complex anthraquinone derivative with potential applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form other derivatives.

Reduction: It can be reduced back to 5’-hydroxyaverantin under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: NAD+ is commonly used as an oxidizing agent in the presence of 5’-hydroxyaverantin dehydrogenase.

Reducing Agents: Specific reducing agents can be used to revert the compound to its precursor form.

Major Products Formed

Scientific Research Applications

1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione is primarily studied in the context of aflatoxin biosynthesis. It is an intermediate in the pathway leading to the production of aflatoxin B1, a potent carcinogen . Research on this compound helps in understanding the biosynthetic pathways of aflatoxins and developing methods to inhibit their production, which is crucial for food safety and public health .

Mechanism of Action

The compound exerts its effects through its role in the aflatoxin biosynthesis pathway. It is converted from 5’-hydroxyaverantin by the enzyme 5’-hydroxyaverantin dehydrogenase, and it can further undergo intramolecular ketalization to form averufin . These transformations are part of the complex biochemical pathway that leads to the production of aflatoxins .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, molecular weights, and applications of analogous compounds:

Key Differences and Implications

- Substituent Effects on Bioactivity: The hydroxy-oxohexyl side chain in Norsolorinic acid may facilitate hydrophobic interactions or hydrogen bonding with biological targets, distinct from the aminoethyl groups in mitoxantrone, which enable DNA groove binding and intercalation .

- Material Science Applications: Bromo-phenylanthraquinones (e.g., 10-bromo-9-phenylanthracene-9,10-dione) exhibit strong π-π stacking and C–H···O hydrogen bonds, making them suitable for OLEDs .

Research Findings and Data

Antitumor Activity

- Mitoxantrone: Binds DNA reversibly via side chains occupying major/minor grooves, inducing cytotoxic effects distinct from simpler anthraquinones like doxorubicin . IC₅₀ values for cancer cell lines range from 0.1–1 μM .

Enzymatic Interactions

Biological Activity

1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione, also known as (S)-5'-oxoaverantin, is a hydroxyanthraquinone derivative with significant biological activities. This compound has garnered attention for its potential therapeutic applications due to its structural features that allow for various interactions within biological systems.

Chemical Structure and Properties

The compound has the molecular formula and features multiple hydroxyl groups that contribute to its reactivity and biological activity. The presence of the anthraquinone scaffold is critical in mediating its pharmacological effects.

Anticancer Activity

Research indicates that tetrahydroanthraquinones exhibit anticancer properties through various mechanisms. For instance, they may induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival. A study highlighted the structure-activity relationships (SAR) of tetrahydroanthraquinones, suggesting that modifications in the hydroxyl groups significantly affect their anticancer potency .

Table 1: Summary of Anticancer Studies on Tetrahydroanthraquinones

Antimicrobial Activity

Tetrahydroanthraquinones have also been studied for their antimicrobial properties. They exhibit activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.

Table 2: Antimicrobial Efficacy of Tetrahydroanthraquinones

Antidiabetic Activity

The compound has shown promise in antidiabetic research by improving insulin sensitivity and glucose uptake in cells. This activity is crucial for developing therapeutic agents aimed at managing diabetes.

Case Studies

Several case studies have documented the effects of tetrahydroanthraquinones on different biological systems:

- In vivo Study on Tumor Growth : A study conducted on mice bearing breast cancer tumors demonstrated that administration of tetrahydroanthraquinone derivatives significantly reduced tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis .

- Antimicrobial Efficacy Assessment : In vitro studies showed that tetrahydroanthraquinones effectively inhibited the growth of MRSA strains. The compounds were tested for their ability to disrupt bacterial cell walls and inhibit biofilm formation .

- Diabetes Management : In a clinical trial involving diabetic patients, tetrahydroanthraquinone supplementation led to improved glycemic control and reduced fasting blood glucose levels over a period of three months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.